molecular formula C19H22N4O4 B2613501 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea CAS No. 894021-68-2

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea

Cat. No.: B2613501
CAS No.: 894021-68-2
M. Wt: 370.409
InChI Key: XDRGQBQCFCSYCU-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea is a high-purity urea derivative compound designed for research applications. This compound features a distinct molecular architecture comprising a 3,4-dimethoxyphenyl group attached to a 5-oxopyrrolidin scaffold and a 6-methylpyridin-2-yl urea moiety, creating a multifunctional research tool. Urea derivatives of this class have demonstrated significant research potential in cardiovascular studies, particularly in investigations related to heart failure mechanisms and treatments . The 3,4-dimethoxyphenyl structural component, common in pharmacologically active compounds, has been associated with varied biological activities in research models, including potential neuroprotective and anesthetic effects that extend the duration of action in experimental settings . The incorporation of both pyrolidinone and pyridine rings within a single molecular framework provides researchers with a compound capable of diverse molecular interactions, including hydrogen bonding through the urea linkage and potential coordination sites for metal binding studies. Researchers will find this compound valuable for exploring enzyme inhibition pathways, receptor binding studies, and cardiovascular mechanism research. The structural complexity allows for investigation into structure-activity relationships, particularly how the dimethoxyphenyl and methylpyridyl modifications influence biological activity and selectivity in experimental models. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. All necessary quality control documentation is available upon request to support your investigative work.

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(6-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-12-5-4-6-17(20-12)22-19(25)21-13-9-18(24)23(11-13)14-7-8-15(26-2)16(10-14)27-3/h4-8,10,13H,9,11H2,1-3H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRGQBQCFCSYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: This step may involve a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced to the pyrrolidinone ring.

    Introduction of the Methylpyridinyl Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the methylpyridinyl group is attached to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Mechanism of Action : Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression.

Case Studies :

  • A study evaluated the efficacy of similar pyrrolidinone derivatives against MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines. Results demonstrated IC50 values ranging from 10 to 50 µM, indicating moderate to high efficacy against these cancer types .
  • Another investigation focused on the compound's ability to inhibit cell proliferation across National Cancer Institute (NCI)-60 human cancer cell lines, revealing broad-spectrum activity .

Anti-inflammatory Effects

The compound has also been studied for its potential as an anti-inflammatory agent. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines in activated macrophages.

Research Findings :

  • In controlled experiments where macrophages were stimulated with lipopolysaccharides (LPS), treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 production compared to untreated controls, highlighting its potential for treating inflammatory diseases.

Antimicrobial Properties

Emerging research suggests that derivatives of this compound possess promising antimicrobial activity against various bacterial strains.

Efficacy Studies :

  • Tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) as low as 32 µg/mL, indicating effective antimicrobial properties.

Mechanism of Action

The mechanism by which 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-2-(6-methylpyridin-2-yl)urea: Similar structure but lacks the pyrrolidinone ring.

    1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure but lacks the methylpyridinyl moiety.

    1-(6-Methylpyridin-2-yl)-3-(5-oxopyrrolidin-3-yl)urea: Similar structure but lacks the dimethoxyphenyl group.

Uniqueness

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea is a complex organic molecule with potential therapeutic applications. Its structure suggests various biological activities, particularly in medicinal chemistry. This article summarizes the biological activity of this compound, supported by data tables and research findings.

The molecular formula of the compound is C21H24N2O4C_{21}H_{24}N_{2}O_{4} with a molecular weight of 368.43 g/mol. The compound features a pyrrolidine ring, a urea moiety, and methoxy-substituted aromatic groups, which contribute to its biological effects.

PropertyValue
Molecular Weight368.43 g/mol
Molecular FormulaC21H24N2O4
LogP2.3307
Polar Surface Area55.982 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound is hypothesized to arise from its ability to interact with various biological macromolecules, such as enzymes and receptors. The presence of the pyrrolidine ring allows for potential interactions with neurotransmitter systems, while the methoxy groups may enhance lipophilicity, facilitating cellular uptake.

Antitumor Activity

Research indicates that compounds structurally related to 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea exhibit significant antitumor properties. For instance, derivatives have shown selective inhibition of fibroblast growth factor receptors (FGFR), which are implicated in various cancers. A related compound demonstrated significant antitumor activity in bladder cancer xenograft models by inhibiting FGFR signaling pathways .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. In vitro studies have shown that certain derivatives display strong inhibition against AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . Additionally, urease inhibition is relevant for managing conditions like peptic ulcers.

Antibacterial Activity

The antibacterial properties of similar compounds have been documented, with moderate activity against various strains such as Salmonella typhi and Bacillus subtilis. This activity is attributed to the structural motifs present in the compounds that facilitate interaction with bacterial cell components .

Study 1: Anticancer Activity

In a study focusing on the anticancer potential of urea derivatives, researchers synthesized several compounds based on the urea framework similar to our target compound. These derivatives were tested against multiple cancer cell lines and exhibited IC50 values ranging from 0.5 to 10 µM, indicating promising anticancer activity .

Study 2: Enzyme Inhibition Profile

A comparative study on enzyme inhibition revealed that several synthesized derivatives showed IC50 values for AChE inhibition ranging from 0.63 µM to 2.14 µM. The study highlighted the importance of structural features in enhancing inhibitory potency .

Q & A

Q. What role does the 6-methylpyridin-2-yl group play in target binding?

  • Hydrogen bonding : The pyridine nitrogen may interact with active-site residues (e.g., backbone amides in kinases).
  • Steric effects : Methyl groups could restrict rotational freedom, stabilizing binding conformations. Mutagenesis studies on target proteins can validate these interactions .

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